Cadmium chromate
Description
Properties
IUPAC Name |
cadmium(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Cr.4O/q+2;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMHULIKFGNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | cadmium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030489 | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-00-6 | |
| Record name | Cadmium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ4TV25KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium chromate can be synthesized by reacting cadmium salts with chromate salts in an aqueous solution. The reaction typically involves mixing solutions of cadmium nitrate or cadmium chloride with sodium chromate or potassium chromate. The resulting this compound precipitates out of the solution as a yellow solid, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The metal surfaces to be coated are immersed in a chromic acid bath containing cadmium and chromate ions. The chemical reaction forms a protective layer of this compound on the metal surface, which helps in preventing corrosion and improving the durability of the metal .
Chemical Reactions Analysis
Types of Reactions: Cadmium chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the chromium component can be reduced from hexavalent to trivalent states.
Substitution Reactions: It can undergo substitution reactions where other ions replace the cadmium or chromate ions in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can react with chromates to form peroxo complexes.
Reducing Agents: Reducing agents like sulfur dioxide can reduce hexavalent chromium to trivalent chromium.
Major Products Formed:
Chromium(III) Compounds: Reduction of this compound can lead to the formation of chromium(III) compounds.
Cadmium Compounds: Substitution reactions can result in various cadmium compounds depending on the substituting ion.
Scientific Research Applications
Scientific Research Applications of Cadmium Chromate
This compound is a chemical compound with a variety of applications in scientific research and industrial settings. It is synthesized by reacting cadmium salts with chromate salts in an aqueous solution, typically involving mixing cadmium nitrate or cadmium chloride with sodium chromate or potassium chromate. This process results in the precipitation of this compound as a yellow solid, which is then filtered and dried. Industrially, a similar process is used on a larger scale, where metal surfaces are immersed in a chromic acid bath containing cadmium and chromate ions to form a protective coating.
Applications
This compound is used in several fields, including:
- Chemistry this compound is used in the study of chromate conversion coatings and their effectiveness in preventing corrosion.
- Industry It is widely used in the aerospace and automotive industries for coating metal parts to enhance their durability and resistance to corrosion.
- Biology and Medicine Research is ongoing to understand the toxicological effects of this compound on biological systems, given its potential carcinogenic properties.
Additional Findings
- Wastewater Treatment Activated carbon has been researched as an effective adsorbent for removing cadmium and chromium ions from wastewater. The greatest adsorption capacities for Cadmium (II) ions were 34.34 mg/g and Chromium (VI) ions were 15.24 mg/g .
- Renal Cell Carcinoma Risk A study investigated the risk of renal cell carcinoma (RCC) in relation to exposure to carcinogenic metals, and the results showed that the odds ratios (ORs) for RCC were 1.55 for exposure to lead and 1.40 for exposure to cadmium. The study suggests that further investigation is justified for lead exposure .
- Occupational Exposure A case report identified a paint technician with elevated blood cadmium levels, linked to smoking habits and exposure in the workplace .
Mechanism of Action
The mechanism by which cadmium chromate exerts its effects involves several pathways:
Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
DNA Damage: The compound can cause DNA damage, which is a key factor in its carcinogenic potential.
Enzyme Inhibition: this compound can inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares cadmium chromate with other chromates:
Toxicity and Carcinogenicity
- This compound: Combines the toxic effects of Cd²⁺ (nephrotoxic, carcinogenic) and Cr(VI) (genotoxic, clastogenic). Both components are listed as carcinogens by IARC .
- Zinc Chromate: Particulate Cr(VI) with high cytotoxicity and clastogenicity. Zinc ions may enhance carcinogenicity beyond chromium uptake .
- Lead Chromate : Less clastogenic than Zn/Ba chromates but bioaccumulates lead, causing neurotoxicity .
- Sodium Chromate : Soluble Cr(VI) with systemic toxicity but lower particulate-induced DNA damage .
Studies on Syrian hamster cells show cadmium and chromium salts are potent inducers of morphological transformation, a precursor to carcinogenesis . This compound’s dual-metal composition likely amplifies its hazard profile compared to chromates with less toxic cations (e.g., sodium).
Environmental and Regulatory Aspects
- This compound : Regulated under hazardous waste guidelines (e.g., EPA) due to Cd and Cr(VI) content .
- Other Chromates : Banned or restricted in consumer products under REACH and RoHS directives. For example, BASF discontinued lead chromate production in 2014 .
Research Findings and Key Insights
- Cation Influence : The cation in chromates (e.g., Zn²⁺, Cd²⁺) affects solubility, cellular uptake, and toxicity. Zinc chromate’s high potency is attributed to Zn²⁺ enhancing Cr(VI) bioavailability .
- Synergistic Toxicity : this compound’s combined Cd²⁺/Cr(VI) exposure may exacerbate oxidative stress and DNA damage, as seen in Cd-Se interactions .
Biological Activity
Cadmium chromate (CdCrO₄) is a highly toxic compound that has garnered attention due to its significant biological activity and potential health hazards. This article delves into the biological effects, mechanisms of toxicity, and relevant research findings concerning this compound.
This compound is an inorganic compound composed of cadmium and chromium in a chromate form. Its chemical structure can be represented as:
It is primarily used in industrial applications, including corrosion resistance coatings, but its toxicity poses serious health risks.
Mechanisms of Toxicity
The biological activity of this compound is largely attributed to its ability to induce oxidative stress and cellular damage. The following mechanisms have been identified:
- Reactive Oxygen Species (ROS) Generation : this compound exposure leads to increased ROS production, resulting in oxidative stress that damages cellular components, including lipids, proteins, and DNA .
- Apoptosis : It triggers programmed cell death through mitochondrial dysfunction and activation of caspases, contributing to tissue damage in various organs .
- Genotoxicity : this compound has been shown to cause DNA damage, leading to genomic instability and increased cancer risk, particularly in the lungs, bladder, and kidneys .
1. Hematological Effects
This compound exposure has been associated with various hematological changes, including:
- Anemia due to inhibition of heme biosynthesis.
- Altered levels of blood parameters indicative of bone marrow suppression .
2. Renal Toxicity
The kidneys are significantly affected by this compound, leading to:
- Nephrotoxicity characterized by tubular damage and impaired renal function.
- Accumulation of cadmium in renal tissues results in chronic kidney disease .
3. Pulmonary Effects
Inhalation exposure to this compound can lead to:
- Respiratory dysfunction due to lung tissue damage.
- Increased incidence of lung cancer among occupationally exposed individuals .
4. Reproductive Toxicity
This compound has been linked to reproductive toxicity:
Case Studies
Several studies have documented the effects of this compound on human health:
- Occupational Exposure Study : A study evaluated workers exposed to this compound during aircraft maintenance. Results indicated elevated urinary cadmium levels correlated with renal impairment and respiratory issues among workers .
- Animal Model Research : In rodent models, chronic exposure to this compound resulted in significant weight loss, organ damage (especially kidney and liver), and increased mortality rates due to multi-organ failure .
Data Table: Summary of Biological Effects
Q & A
Basic Question: What are the standard methodologies for synthesizing cadmium chromate (CdCrO₄) in a laboratory setting?
This compound is typically synthesized via precipitation. A common protocol involves mixing equimolar aqueous solutions of cadmium nitrate (Cd(NO₃)₂) and potassium chromate (K₂CrO₄) under controlled pH (~4–6) to yield yellow CdCrO₄ crystals . Key considerations include:
- Reagent purity : Use ACS-grade reagents to avoid impurities affecting crystallinity.
- Temperature control : Maintain 25–30°C to optimize crystal growth.
- Post-synthesis treatment : Filter and wash precipitates with deionized water to remove residual ions, followed by drying at 60°C.
Characterization via powder X-ray diffraction (PXRD) is critical to confirm phase purity .
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
A multi-technique approach is recommended:
- Raman spectroscopy : Identifies Cr-O vibrational modes (e.g., peaks at ~850 cm⁻¹ for chromate ions) .
- SEM-EDS : Confirms elemental composition (Cd:Cr:O ≈ 1:1:4) and morphology (e.g., hexagonal crystals) .
- PXRD : Matches experimental patterns with reference databases (e.g., ICDD PDF-4+) to verify crystallographic structure .
- ATR-FTIR : Detects chromate-related absorption bands (e.g., ~900 cm⁻¹ for asymmetric Cr-O stretching) .
Advanced Question: How do discrepancies in this compound’s reported solubility data arise, and how can they be resolved experimentally?
Solubility inconsistencies stem from variations in synthesis conditions (pH, temperature) and analytical methods. For example:
- pH dependence : CdCrO₄ solubility increases under acidic conditions due to chromate (CrO₄²⁻) protonation to HCrO₄⁻ .
- Ionic strength effects : High electrolyte concentrations (e.g., NaNO₃) can alter activity coefficients, requiring correction via the Davies equation.
Methodological resolution : Perform solubility experiments under standardized conditions (e.g., I = 0.1 M NaClO₄, 25°C) and validate via inductively coupled plasma mass spectrometry (ICP-MS) for Cd²⁺ and Cr(VI) quantification .
Advanced Question: What mechanisms underlie this compound’s genotoxicity in biological systems, and how can conflicting in vitro vs. in vivo data be reconciled?
This compound’s toxicity arises from both Cd²⁺ (disrupting calcium signaling) and Cr(VI) (generating reactive oxygen species via Fenton reactions). Discrepancies in studies often relate to:
- Bioavailability : In vitro models may overestimate Cr(VI) uptake compared to in vivo systems with mucus barriers .
- Redox dynamics : Cr(VI) reduction to Cr(III) in cellular environments produces intermediate radicals (e.g., Cr(V)), causing DNA strand breaks .
Experimental design : Use immortalized cell lines (e.g., HaCaT) with controlled exposure times (<24 hr) and measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a oxidative DNA damage marker .
Advanced Question: How can researchers address contradictions in this compound’s environmental stability across different soil matrices?
Stability varies with soil composition:
- Organic-rich soils : Humic acids chelate Cd²⁺, enhancing mobility, while reducing conditions convert Cr(VI) to less-soluble Cr(III) .
- Clay soils : High cation exchange capacity (CEC) immobilizes Cd²⁺, but chromate anions remain mobile .
Methodological approach : Conduct batch adsorption experiments using standardized soils (e.g., OECD guidelines) and model speciation via PHREEQC software to predict Cd/Cr partitioning .
Advanced Question: What strategies improve the accuracy of this compound speciation in complex environmental samples?
Chromium redox speciation is challenging due to interconversion between Cr(VI) and Cr(III). Recommended steps:
- Sample preservation : Acidify to pH <2 with HNO₃ to stabilize Cr(VI) and inhibit microbial reduction .
- Analytical pairing : Combine ion chromatography (IC) for Cr(VI) quantification with X-ray absorption near-edge structure (XANES) spectroscopy to detect Cr(III) species .
- Quality control : Spike samples with isotopically enriched ⁵³Cr(VI) to correct for reduction artifacts .
Advanced Question: How can microbial interactions with this compound be leveraged for bioremediation studies?
Certain bacteria (e.g., Microbacterium spp.) tolerate Cd²⁺ and reduce Cr(VI) via enzymatic pathways (e.g., chrA efflux pumps, yieF reductases) . Experimental design considerations:
- Enrichment cultures : Use minimal media supplemented with CdCrO₄ (0.1–1 mM) to isolate resistant strains .
- Gene expression profiling : Apply RNA-seq to identify upregulated genes (e.g., chrR, sodA) under Cd/Cr stress .
- Field applicability : Test bioaugmentation in microcosms with contaminated soil and monitor Cd/Cr speciation via sequential extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
